molecular formula C11H14ClN3 B2603703 2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride CAS No. 2193067-34-2

2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B2603703
CAS No.: 2193067-34-2
M. Wt: 223.7
InChI Key: TYYPNOYHLYNNAG-UHFFFAOYSA-N
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Description

2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the aldehyde group to an amine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

  • 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • 1-[5-(Methoxymethyl)-1H-pyrazol-3-yl]methanamine hydrochloride

These compounds share structural similarities with this compound but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior .

Properties

IUPAC Name

2-(4-pyrazol-1-ylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c12-7-6-10-2-4-11(5-3-10)14-9-1-8-13-14;/h1-5,8-9H,6-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYPNOYHLYNNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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